2-Bromo-4-chloroquinoline
Overview
Description
2-Bromo-4-chloroquinoline is an aromatic nitrogen-containing heterocyclic compound It is a derivative of quinoline, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloroquinoline typically involves the bromination and chlorination of quinoline derivatives. One common method involves the use of 4-bromaniline, ethyl propiolate, and phosphorus trichloride as starting materials. The reaction proceeds through a three-step process, resulting in the formation of this compound with a high yield .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be environmentally friendly and cost-effective, with a comprehensive yield of 70% or more .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-chloroquinoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: It can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl Grignard reagents and iron catalysts.
Oxidation Reactions: Catalysts such as cobalt oxide and titanium dioxide are used under mild conditions.
Reduction Reactions: Reducing agents like Hantzsch esters are employed in visible-light-mediated reactions.
Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and tetrahydroquinoline derivatives .
Scientific Research Applications
2-Bromo-4-chloroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: It serves as a precursor for the development of therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloroquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes, leading to the disruption of cellular processes. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase .
Comparison with Similar Compounds
- 2-Chloroquinoline
- 4-Bromoquinoline
- 6-Bromo-4-chloroquinoline
Comparison: 2-Bromo-4-chloroquinoline is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential biological activities. Compared to 2-Chloroquinoline and 4-Bromoquinoline, it exhibits a broader range of chemical reactions and applications. The compound’s dual halogenation also makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
2-bromo-4-chloroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-9-5-7(11)6-3-1-2-4-8(6)12-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTLPGXYGNQCRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30461988 | |
Record name | 2-BROMO-4-CHLOROQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30461988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64658-05-5 | |
Record name | 2-Bromo-4-chloroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64658-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-BROMO-4-CHLOROQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30461988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4-chloroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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